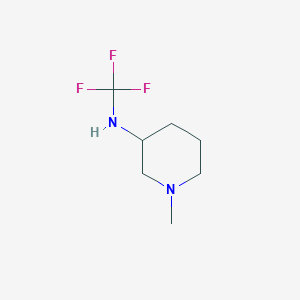![molecular formula C9H16N2O2 B13946925 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13946925.png)
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid is a unique compound characterized by its spirocyclic structure. This compound is of significant interest in various fields of scientific research due to its potential applications in chemistry, biology, and medicine. The spirocyclic framework provides a rigid and constrained structure, which can be advantageous in drug design and other applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid typically involves the annulation of cyclopentane and four-membered rings. One common approach is to start with readily available starting materials and employ conventional chemical transformations. For example, the annulation strategy can involve the use of cyclopentane derivatives and appropriate reagents to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity material for research and development purposes.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and spirocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug design and development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of functionalized compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure provides a rigid framework that can interact with biological macromolecules, potentially modulating their activity. The amino group can form hydrogen bonds and participate in electrostatic interactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-amino-6-azaspiro[3.4]octan-7-one;hydrochloride
- 2-(2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)acetic acid
Uniqueness
2-(2-Amino-6-azaspiro[3.4]octan-6-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of an amino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications. The rigid spirocyclic framework offers advantages in drug design by providing a stable and constrained structure that can enhance binding affinity and selectivity.
Propiedades
Fórmula molecular |
C9H16N2O2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-(2-amino-6-azaspiro[3.4]octan-6-yl)acetic acid |
InChI |
InChI=1S/C9H16N2O2/c10-7-3-9(4-7)1-2-11(6-9)5-8(12)13/h7H,1-6,10H2,(H,12,13) |
Clave InChI |
MLLLFACTBRPJKW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC12CC(C2)N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)

![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)





![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)

